2-Fluoro-5-(trifluoromethyl)benzoate

Description

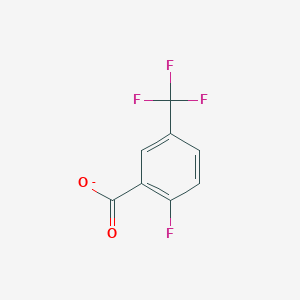

2-Fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester derived from its corresponding benzoic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7). The parent acid has a molecular formula of C₈H₄F₄O₂, a molecular weight of 208.11 g/mol, and appears as off-white to light yellow crystals with ≥98.0% purity . The ester form, methyl this compound (CAS 556112-92-6), has a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.13 g/mol .

The compound’s significance lies in its role as a versatile intermediate in organic synthesis. The fluorine and trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, improving binding affinity in drug candidates and agrochemicals . Applications include:

Properties

Molecular Formula |

C8H3F4O2- |

|---|---|

Molecular Weight |

207.10 g/mol |

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)/p-1 |

InChI Key |

LIFKXWNFWIUMJT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Fluoro-5-(trifluoromethyl)benzoate

General Synthetic Strategy

The synthesis of this compound typically involves two major stages:

- Selective introduction of fluorine and trifluoromethyl substituents onto the benzoic acid ring

- Esterification of the resulting benzoic acid derivative to form the benzoate ester

These steps require precise control over regioselectivity and reaction conditions to ensure the correct substitution pattern and high purity of the final product.

Aromatic Substitution and Functional Group Installation

Directed Lithiation and Carboxylation

One effective approach reported for related compounds such as 2-chloro-5-(trifluoromethyl)benzoic acid involves directed lithiation of a halogenated trifluoromethylbenzene derivative, followed by carboxylation with dry ice (solid CO₂) to install the carboxylic acid group at the desired position.

-

- Dissolve the starting halogenated trifluoromethylbenzene (e.g., p-chlorobenzotrifluoride) in an anhydrous organic solvent such as tetrahydrofuran (THF).

- Add a tertiary amine base (e.g., N,N-diisopropylethylamine) and cool the mixture to low temperature (-80°C).

- Slowly add tert-butyllithium to generate the corresponding aryllithium intermediate.

- Quench the reaction by slowly adding the aryllithium to dry ice, stirring to complete carboxylation.

- Acidify the reaction mixture with aqueous hydrochloric acid to precipitate the benzoic acid derivative.

- Isolate and purify by recrystallization.

-

- Yields around 90% with high purity (>98% by HPLC) have been reported.

- Melting points and spectral data confirm the structure and substitution pattern.

This method provides a reliable route to 2-substituted-5-(trifluoromethyl)benzoic acids, which can be further esterified.

Esterification of Benzoic Acid Derivatives

Once the 2-fluoro-5-(trifluoromethyl)benzoic acid is obtained, esterification to form the benzoate ester is typically performed using classical coupling reagents or acid-catalyzed methods.

Carbodiimide-Mediated Esterification

Reagents :

- 2-fluoro-5-(trifluoromethyl)benzoic acid

- Alcohol (e.g., methanol or ethanol)

- Coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC- HCl)

- Catalyst such as 4-dimethylaminopyridine (DMAP)

-

- The acid and alcohol are dissolved in a polar aprotic solvent like dimethylformamide (DMF).

- EDC- HCl and DMAP are added at room temperature.

- Stirring is continued until the reaction completes, monitored by TLC or HPLC.

- The product is extracted, washed, dried, and purified by column chromatography.

Alternative Multi-Step Synthesis via Halogenated Intermediates

For complex derivatives such as methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate, synthesis involves:

- Bromination of a fluorinated benzoic acid derivative using N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃.

- Subsequent esterification to introduce the methyl ester group.

- Purification by recrystallization or chromatography.

Industrial-scale synthesis may use continuous flow reactors to optimize yield and purity, with strict control of temperature, pressure, and reagent stoichiometry.

Comparative Data Table of Related Fluorinated Benzoate Esters

| Compound Name | Molecular Formula | Key Substituents | Preparation Highlights | Applications |

|---|---|---|---|---|

| This compound | C8H4F4O2 | Fluorine (2), CF₃ (5), Ester | Directed lithiation + EDC/DMAP esterification | Pharmaceutical intermediates |

| Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate | C9H5BrF4O2 | Bromine (2), Fluorine (3), CF₃ (5), Ester | Bromination + esterification | Agrochemical synthesis |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | C7H4ClF3O2 | Chlorine (2), CF₃ (5), Acid | Directed lithiation + carboxylation | Intermediate for ester synthesis |

Research Findings and Optimization Notes

Lithiation Conditions : Using tert-butyllithium at low temperatures (-80°C) with a tertiary amine base ensures regioselective lithiation and high yield of the lithium intermediate.

Carboxylation : Quenching with dry ice is effective for introducing the carboxyl group at the lithiated position with minimal side reactions.

Esterification Efficiency : Carbodiimide coupling reagents (EDC- HCl) with DMAP in DMF solvent give optimal yields and purity for ester formation.

Purification : Recrystallization from hexane or chromatographic methods are effective for isolating high-purity products.

Industrial Considerations : Continuous flow synthesis and precise control of reaction parameters improve scalability and reproducibility for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzoic acid is used in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Positional Isomers of Fluoro-Trifluoromethyl Benzoates

Key Differences :

- Substituent Position : The 2-fluoro-5-(trifluoromethyl) substitution in the target compound optimizes steric and electronic effects for nucleophilic aromatic substitution (SNAr), whereas 4-fluoro-3-(trifluoromethyl) isomers exhibit altered reaction kinetics .

- Acid vs. Ester : The benzoic acid form (CAS 115029-23-7) is more reactive in coupling reactions, while the ester form (CAS 556112-92-6) is preferred for stability in storage .

Functional Group Derivatives

Table 2: Derivatives of 2-Fluoro-5-(Trifluoromethyl)benzene

Key Insights :

- Nitrile Derivatives: 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 4088-84-0) achieves higher yields (~85%) in indolocarbazole synthesis compared to non-fluorinated analogs .

- Chloro vs. Fluoro : Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8) exhibits lower hydrolytic stability than fluoro-only derivatives, limiting its use in aqueous reactions .

Table 3: Hazard Profiles of Selected Compounds

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-(trifluoromethyl)benzoate and its derivatives?

- Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2) is a key intermediate, prepared via chlorination of the corresponding benzoic acid using thionyl chloride. Subsequent esterification with methanol yields the methyl ester derivative . Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups, as seen in related fluorinated benzoates . Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Use <sup>19</sup>F NMR to confirm fluorine substitution patterns (δ -60 to -70 ppm for CF3 groups). <sup>1</sup>H NMR resolves aromatic protons (δ 7.5–8.5 ppm), while IR spectroscopy identifies ester carbonyl stretches (~1720 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 208.11 for the free acid form) . Purity assessments require HPLC with UV detection at 254 nm .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent moisture absorption and hydrolysis. Avoid prolonged exposure to light, as UV degradation may alter electronic properties. Use desiccants (e.g., silica gel) in storage vials. For air-sensitive derivatives like benzoyl chlorides, employ Schlenk-line techniques .

Advanced Research Questions

Q. How do electron-withdrawing groups (F, CF3) influence the reactivity of benzoate derivatives?

- Methodological Answer: Fluorine and CF3 groups polarize the aromatic ring, enhancing electrophilic substitution at meta/para positions. Computational studies (DFT) show decreased electron density at the carbonyl oxygen, increasing ester hydrolysis rates under basic conditions . Experimentally, compare reaction kinetics of fluorinated vs. non-fluorinated analogs in nucleophilic acyl substitution (e.g., with amines) to quantify electronic effects .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated benzoates under varying conditions?

- Methodological Answer: Discrepancies often arise from solvent polarity and pH. For example, in aqueous acidic conditions, 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) exhibits slower esterification due to protonation of the carboxylate. Use controlled kinetic studies with buffered solutions to isolate pH effects. Cross-validate results using <sup>19</sup>F NMR to track intermediate formation .

Q. What is the role of this compound in modulating enzyme activity?

- Methodological Answer: The compound’s CF3 group enhances lipophilicity, improving membrane permeability in cellular assays. In kinase inhibition studies, it acts as a competitive inhibitor by mimicking ATP’s benzoate moiety. Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., Kd values). Compare IC50 values against non-fluorinated analogs to assess fluorine’s impact .

Q. How do structural analogs of this compound differ in chemical and biological properties?

| Analog | Substituent | Key Differences | Reference |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethoxy)benzoate | -O-CF3 | Higher hydrolytic stability but reduced electrophilicity due to oxygen lone pairs. | |

| 2-Chloro-5-(trifluoromethyl)cinnamic acid | -Cl, cinnamic backbone | Enhanced π-π stacking in receptor binding; lower logP than benzoate derivatives. | |

| 2-Fluoro-5-(trifluoromethyl)benzamide | -CONH2 | Increased hydrogen-bonding capacity; altered pharmacokinetics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.